molecular formula C15H12O6 B571674 8,9-Di-O-methyl-urolithin D CAS No. 1192835-55-4

8,9-Di-O-methyl-urolithin D

Cat. No.: B571674
CAS No.: 1192835-55-4
M. Wt: 288.255
InChI Key: MWDKXHOUSQIHQP-UHFFFAOYSA-N
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Description

8,9-Di-O-methyl-urolithin D is a derivative of urolithin D, which is a metabolite of ellagic acid. Ellagic acid is a polyphenol found in various fruits and nuts, such as pomegranates, strawberries, and walnuts. Urolithins, including this compound, are known for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Di-O-methyl-urolithin D typically involves the methylation of urolithin D. The process begins with the extraction of ellagic acid from natural sources, followed by its conversion to urolithin D through microbial metabolism or chemical synthesis. The final step involves the methylation of urolithin D at the 8 and 9 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8,9-Di-O-methyl-urolithin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .

Scientific Research Applications

8,9-Di-O-methyl-urolithin D has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Di-O-methyl-urolithin D involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 8,9-Di-O-methyl-urolithin D is unique due to its specific methylation pattern, which may enhance its bioavailability and biological activity compared to other urolithins. Its distinct chemical structure allows it to interact differently with molecular targets, potentially leading to unique therapeutic effects .

Properties

CAS No.

1192835-55-4

Molecular Formula

C15H12O6

Molecular Weight

288.255

IUPAC Name

3,4-dihydroxy-8,9-dimethoxybenzo[c]chromen-6-one

InChI

InChI=1S/C15H12O6/c1-19-11-5-8-7-3-4-10(16)13(17)14(7)21-15(18)9(8)6-12(11)20-2/h3-6,16-17H,1-2H3

InChI Key

MWDKXHOUSQIHQP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O)OC

Synonyms

3,4-Dihydroxy-8,9-dimethoxy-6H-dibenzo[b,d]pyran-6-one

Origin of Product

United States

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